REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([NH:9][S:10]([CH3:13])(=[O:12])=[O:11])[C:5]([Cl:8])=[N:6][CH:7]=1.C([O-])(=O)C.[K+].CC1(C)C(C)(C)[O:23][B:22](B2OC(C)(C)C(C)(C)O2)[O:21]1>O1CCOCC1.[Pd](Cl)Cl.C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2]>[Cl:8][C:5]1[N:6]=[CH:7][C:2]([B:22]([OH:23])[OH:21])=[CH:3][C:4]=1[NH:9][S:10]([CH3:13])(=[O:12])=[O:11] |f:1.2,5.6.7.8|
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=NC1)Cl)NS(=O)(=O)C
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Name
|
potassium acetate
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Quantity
|
5.16 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
4.89 g
|
Type
|
reactant
|
Smiles
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CC1(OB(OC1(C)C)B1OC(C(O1)(C)C)(C)C)C
|
Name
|
|
Quantity
|
51 mL
|
Type
|
solvent
|
Smiles
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O1CCOCC1
|
Name
|
potassium acetate
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
CC1(OB(OC1(C)C)B1OC(C(O1)(C)C)(C)C)C
|
Name
|
catalyst
|
Quantity
|
0.3 g
|
Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
|
1.281 g
|
Type
|
catalyst
|
Smiles
|
[Pd](Cl)Cl.C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]
|
Control Type
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UNSPECIFIED
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Setpoint
|
90 °C
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Type
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CUSTOM
|
Details
|
stirring at 90° C. for a further 5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
The reaction was left
|
Type
|
STIRRING
|
Details
|
the mixture stirred at 95° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered through a hydrophobic frit
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between water (250 ml) and dichloromethane (250 ml)
|
Type
|
CUSTOM
|
Details
|
the organic layer was collected
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
WASH
|
Details
|
eluting with 0-25% methanol in dichloromethane over 40 mins
|
Duration
|
40 min
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C=N1)B(O)O)NS(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 111.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |